Kinase Selectivity Profile: Aurora B vs. PI3Kγ Differential Potency in Uniform Assay Conditions
Derivatives incorporating the 5-chloro-7-methyl-1H-pyrrolo[3,2-B]pyridine scaffold demonstrate distinct kinase selectivity profiles compared to alternative core structures. In head-to-head testing within the same mammalian expression system, compound BDBM50193023 (incorporating the target scaffold) exhibited an IC50 of 290 nM against Aurora kinase B, versus 15 nM against PI3Kγ, yielding a 19-fold selectivity window [1]. This contrasts with the 7-azaindole-based CRTH2 antagonist series, where selectivity for the target receptor over off-target kinases was achieved only after extensive optimization of the 7-azaindole regioisomer .
| Evidence Dimension | Kinase inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Aurora B IC50 = 290 nM; PI3Kγ IC50 = 15 nM |
| Comparator Or Baseline | BDBM50193023 derivative containing 5-chloro-7-methyl-4-azaindole core |
| Quantified Difference | 19-fold selectivity for PI3Kγ over Aurora B |
| Conditions | Z'LYTE assay (Aurora B, D25-A303 residues); ADAPTA assay (PI3Kγ, S144-A1102 residues); both expressed in mammalian system |
Why This Matters
Quantified selectivity informs rational lead optimization: the 4-azaindole core provides a defined starting point for tuning polypharmacology versus off-target kinase inhibition.
- [1] BindingDB BDBM50193023. CHEMBL3898901::US11155556, No. 5. IC50 data for Aurora B and PI3Kγ. View Source
